4-(Difluoromethoxy)phenyl isocyanate
Overview
Description
4-(Difluoromethoxy)phenyl isocyanate, also known as 1-(difluoromethoxy)-4-isocyanatobenzene, is an organic building block containing an isocyanate group .
Molecular Structure Analysis
The molecule is planar, according to X-ray crystallography. The N=C=O linkage is nearly linear. The C=N and C=O distances are respectively 1.195 and 1.173 Å .Physical And Chemical Properties Analysis
The physical properties of this compound include a boiling point of 209 °C, a density of 1.323 g/mL at 25 °C, and a refractive index of 1.495 . It has a molecular weight of 185.13 .Scientific Research Applications
Kinetic Studies and Reaction Mechanisms
- Research by Yang et al. (2010) on the reaction of 4-hydroxybenzyl alcohol with phenyl isocyanate revealed a notable induction phase and two reaction phases with different activation energies. This study provides insights into the kinetics and mechanism of reactions involving phenyl isocyanate derivatives (Yang et al., 2010).
Cyclotrimerization Reactions
- Špírková et al. (1994) explored the cyclotrimerization of phenyl isocyanate, catalyzed by various catalysts, leading to the formation of several products such as urethane, allophanate, and isocyanurate. This demonstrates the diverse chemical transformations possible with phenyl isocyanate (Špírková et al., 1994).
Applications in Li-ion Batteries
- Zhang (2006) reported that aromatic isocyanates, including phenyl isocyanate, can enhance the performance of Li-ion batteries by reducing initial irreversible capacities and improving cycleability (Zhang, 2006).
Synthesis and Characterization of Compounds
- Xiao (2013) synthesized 4-trifluoromethoxy phenyl isocyanate and used it in the synthesis of triflumuro, highlighting the application of phenyl isocyanate derivatives in chemical synthesis (Xiao, 2013).
Polymerization and Conformation Studies
- Research on the polymerization of novel α,ω-diisocyanate monomers by Sakai et al. (2004) demonstrated the formation of poly(phenyl isocyanate) with specific structural features, contributing to the understanding of polymer chemistry involving isocyanate compounds (Sakai et al., 2004).
Environmental and Health Monitoring
- Vogel and Karst (2002) developed a method using 4-Nitro-7-piperazino-2,1,3-benzoxadiazole for monitoring airborne isocyanates, demonstrating the importance of phenyl isocyanate derivatives in environmental and health safety (Vogel & Karst, 2002).
Safety and Hazards
Mechanism of Action
Target of Action
4-(Difluoromethoxy)phenyl isocyanate, also known as 1-(difluoromethoxy)-4-isocyanatobenzene, is an organic building block containing an isocyanate group
Mode of Action
Isocyanates typically react with amines to form ureas and with alcohols to form carbamates . The isocyanate group (-N=C=O) in the compound is highly reactive and can form covalent bonds with these groups.
Pharmacokinetics
The compound’s physical properties such as its boiling point (209 °c) and density (1323 g/mL at 25 °C) suggest that it is a volatile and dense liquid .
Action Environment
Isocyanates in general are known to be sensitive to moisture and can react with water, which could potentially influence their action and stability .
properties
IUPAC Name |
1-(difluoromethoxy)-4-isocyanatobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO2/c9-8(10)13-7-3-1-6(2-4-7)11-5-12/h1-4,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLUSNOUGZQJPRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C=O)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369869 | |
Record name | 4-(Difluoromethoxy)phenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80369869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
58417-15-5 | |
Record name | 4-(Difluoromethoxy)phenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80369869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(difluoromethoxy)-4-isocyanatobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.